molecular formula C5H14ClN B6250111 [(2R)-butan-2-yl](methyl)amine hydrochloride CAS No. 40916-62-9

[(2R)-butan-2-yl](methyl)amine hydrochloride

Cat. No.: B6250111
CAS No.: 40916-62-9
M. Wt: 123.62 g/mol
InChI Key: ICBNZSHUWSBMCL-NUBCRITNSA-N
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Description

(2R)-Butan-2-ylamine hydrochloride (CAS: 31519-51-4; 75098-40-7) is a chiral secondary amine hydrochloride salt with the molecular formula C₅H₁₄ClN and a molecular weight of 123.62 g/mol. Its structure consists of a methyl group and a (2R)-configured butan-2-yl group bonded to the nitrogen atom, forming a hydrochloride salt . The compound is typically available at 94–95% purity and is used as a pharmaceutical intermediate or synthetic building block in organic chemistry .

Key synonyms include:

  • (R)-(−)-2-Aminobutane hydrochloride
  • N-Methyl-(2R)-butan-2-amine hydrochloride
  • Methyl sec-butylamine hydrochloride .

Properties

CAS No.

40916-62-9

Molecular Formula

C5H14ClN

Molecular Weight

123.62 g/mol

IUPAC Name

(2R)-N-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C5H13N.ClH/c1-4-5(2)6-3;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1

InChI Key

ICBNZSHUWSBMCL-NUBCRITNSA-N

Isomeric SMILES

CC[C@@H](C)NC.Cl

Canonical SMILES

CCC(C)NC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-butan-2-ylamine hydrochloride typically involves the reaction of (2R)-butan-2-amine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(2R)butan2amine+CH3Cl(2R)butan2ylamineHCl(2R)-butan-2-amine + CH_3Cl \rightarrow (2R)-butan-2-ylamine \cdot HCl (2R)−butan−2−amine+CH3​Cl→(2R)−butan−2−ylamine⋅HCl

Industrial Production Methods

In an industrial setting, the production of (2R)-butan-2-ylamine hydrochloride may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-butan-2-ylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(2R)-butan-2-ylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-butan-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme or receptor and modulating its activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between (2R)-butan-2-ylamine hydrochloride and analogous compounds, focusing on molecular structure , stereochemistry , applications , and research findings .

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Stereochemistry Purity Primary Applications References
(2R)-Butan-2-ylamine hydrochloride C₅H₁₄ClN 123.62 Methyl, (2R)-butan-2-yl R-configuration 94–95% Pharma intermediates
(Butan-2-yl)[(4-methylphenyl)methyl]amine HCl (1049678-12-7) C₁₂H₂₀ClN 213.75 Butan-2-yl, 4-methylbenzyl Not specified >99% Pharma intermediates, medicinal chemistry
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine HCl (1240567-09-2) C₁₅H₂₆ClN 255.83 Butan-2-yl, 4-tert-butylbenzyl Not specified ≥97% API intermediates
[1-(2-Thienyl)butyl]amine hydrochloride (1255718-30-9) C₈H₁₄ClNS 191.72 Butyl, 2-thienyl Not specified Not reported Research chemicals
(R)-Methyl 2-amino-2-methylbutanoate HCl (118725-00-1) C₆H₁₄ClNO₂ 167.63 Methyl ester, branched alkyl chain R-configuration Not reported Chiral synthons, peptide synthesis

Structural and Functional Analysis

Steric and Electronic Effects
  • (2R)-Butan-2-ylamine hydrochloride has a compact structure with a single chiral center, making it suitable for asymmetric synthesis. Its stereochemistry is critical in pharmaceutical contexts, where enantiomeric purity affects biological activity .
  • Thienyl Derivative (CAS 1255718-30-9): The sulfur-containing thienyl group introduces heterocyclic diversity, often utilized in agrochemicals or materials science .
Stereochemical Considerations
  • The R-configuration in the target compound contrasts with (2S)-butan-2-yl derivatives (e.g., EFETOV-S-S-5 in ), which exhibit divergent biological activity in pheromone attractants . This highlights the importance of stereochemistry in functional outcomes.
Purity and Industrial Relevance
  • High-purity (>99%) benzyl-substituted amines (e.g., CAS 1049678-12-7) are prioritized in API manufacturing due to stringent regulatory requirements .
  • The target compound’s lower purity (94–95%) may limit its use in sensitive applications but suffices for intermediate synthesis .
Pharmaceutical Intermediates
  • The target compound’s simplicity enables cost-effective scaling in multi-step syntheses, whereas bulkier derivatives (e.g., CAS 1240567-09-2) are reserved for specialized drug candidates .
  • Methyl 2-amino-2-methylbutanoate HCl (CAS 118725-00-1), a chiral ester derivative, demonstrates the role of carboxylate groups in peptide-mimetic drug design .

Biological Activity

(2R)-butan-2-ylamine hydrochloride is a chiral amine compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H20ClN
  • Molecular Weight : 177.71 g/mol
  • Structure : The compound's chiral nature suggests unique interactions with biological targets, which may influence its pharmacological profile.

The biological activity of (2R)-butan-2-ylamine hydrochloride is believed to involve interactions with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, influencing physiological processes such as mood regulation and cognitive functions. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects, although the exact pathways remain to be fully elucidated.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Neurotransmitter Modulation :
    • It may affect neurotransmitter release and reuptake, similar to other amines used in psychiatric treatments.
    • Preliminary findings suggest modulation of serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
  • Anti-inflammatory Effects :
    • Some studies suggest that the compound could exhibit anti-inflammatory properties, potentially beneficial in treating conditions like arthritis or other inflammatory diseases.
    • In vitro studies have indicated a reduction in cytokine production upon treatment with this compound.
  • Antimicrobial Activity :
    • Initial findings indicate potential antimicrobial effects against certain bacterial strains, warranting further investigation into its use as an antibacterial or antifungal agent.

Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationModulates serotonin and dopamine pathways
Anti-inflammatoryReduces cytokine production in vitro
AntimicrobialExhibits activity against certain bacterial strains

Neurotransmitter Modulation

A study examining the effects of (2R)-butan-2-ylamine hydrochloride on neurotransmitter systems found that the compound significantly increased serotonin levels in cultured neuronal cells. This suggests a mechanism similar to selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression.

Anti-inflammatory Properties

In vitro experiments demonstrated that (2R)-butan-2-ylamine hydrochloride reduced the production of pro-inflammatory cytokines in macrophage cell lines. This finding indicates its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Effects

Research conducted on the antimicrobial properties of this compound revealed activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting moderate antibacterial efficacy.

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